molecular formula C8H5IN2O2 B8797966 5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid

5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B8797966
M. Wt: 288.04 g/mol
InChI Key: KMAHGTSBRXAEJH-UHFFFAOYSA-N
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Patent
US09102671B2

Procedure details

A 22 L round bottom flask was charged with ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate (I-41) (376 g, 1.19 mol), KOH (133.5 g), EtOH (3856 mL) and water (290 mL). The mixture was heated to 55° C. and stirred at 55° C. for 3 hours. A sample was taken for analysis and HPLC showed no (I-41) remaining. Water (2.5 L) was added to obtain a dark solution with some insoluble solids which were removed by filtration. To the filtrate was added acetic acid (150 g, 2.5 mol) until pH˜6 followed by water (4 L). The mixture was stirred at 15 to 20° C. over 30 minutes to form a slurry that was filtered and rinsed with EtOH/H2O (1:2 v/v) to yield 5-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid (I-42) as a red solid. 1H NMR (500 MHz, DMSO-d6) δ 12.62 (b, 1 H), 8.65 (d, 1 H), 8.44 (d, 1 H), 8.37 (s, 1 H), 7.37 (dd, 1 H).
Quantity
376 g
Type
reactant
Reaction Step One
Name
Quantity
133.5 g
Type
reactant
Reaction Step One
Name
Quantity
3856 mL
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Name
Quantity
2.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([O:13]CC)=[O:12])=[C:4]2[CH:3]=1.[OH-].[K+].CCO.C(O)(=O)C>O>[I:1][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[C:4]2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
376 g
Type
reactant
Smiles
IC1=CC=2N(C=C1)N=CC2C(=O)OCC
Name
Quantity
133.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3856 mL
Type
reactant
Smiles
CCO
Name
Quantity
290 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred at 55° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a dark solution with some insoluble solids which
CUSTOM
Type
CUSTOM
Details
were removed by filtration
STIRRING
Type
STIRRING
Details
The mixture was stirred at 15 to 20° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to form a slurry that
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
rinsed with EtOH/H2O (1:2 v/v)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=CC=2N(C=C1)N=CC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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